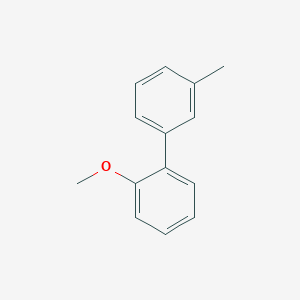
3-Iodo-N-phenylquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-N-phenylquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an iodine atom at the third position and a phenyl group attached to the nitrogen atom at the second position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N-phenylquinolin-2-amine typically involves the iodination of N-phenylquinolin-2-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of eco-friendly solvents and catalysts is also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-N-phenylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the iodine substituent can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol under reflux.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Deiodinated quinoline derivatives.
Substitution: Azido or cyano-substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 3-Iodo-N-phenylquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
2-Iodoquinoline: Similar structure but with iodine at the second position.
N-Phenylquinolin-2-amine: Lacks the iodine substituent.
3-Bromo-N-phenylquinolin-2-amine: Bromine instead of iodine at the third position.
Uniqueness: 3-Iodo-N-phenylquinolin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine substituent can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and medicinal chemistry applications .
Propriétés
Numéro CAS |
668459-15-2 |
|---|---|
Formule moléculaire |
C15H11IN2 |
Poids moléculaire |
346.16 g/mol |
Nom IUPAC |
3-iodo-N-phenylquinolin-2-amine |
InChI |
InChI=1S/C15H11IN2/c16-13-10-11-6-4-5-9-14(11)18-15(13)17-12-7-2-1-3-8-12/h1-10H,(H,17,18) |
Clé InChI |
URAADEDBUHZAHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


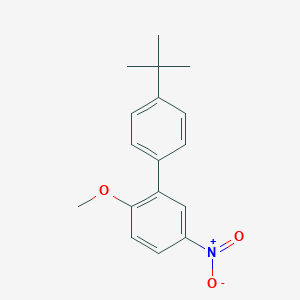
![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
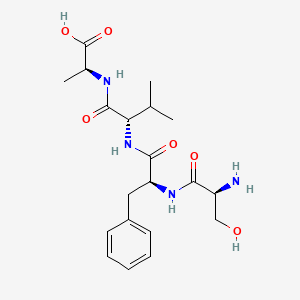

![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)
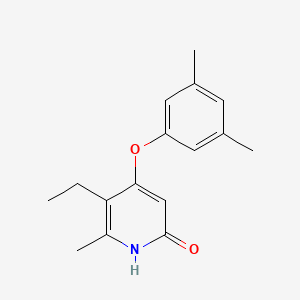
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
![1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12535739.png)
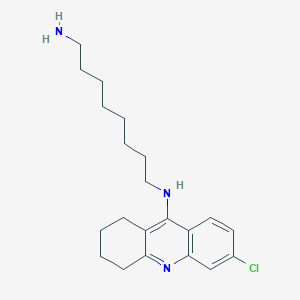
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
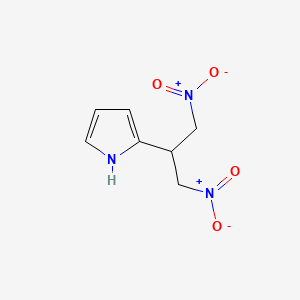
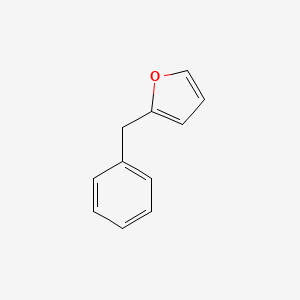
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
